1-Oxa-4-azaspiro[5.6]dodecan-5-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-oxa-4-azaspiro[5.6]dodecan-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-9-10(13-8-7-11-9)5-3-1-2-4-6-10/h1-8H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOGWHOOZNIBCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)C(=O)NCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Oxa 4 Azaspiro 5.6 Dodecan 5 One and Analogous Spiro Lactams
General Principles of Spirocyclization Strategies
The construction of spiro-lactams involves the formation of a lactam ring fused to another ring system at a single quaternary carbon atom. The strategies for achieving this can be broadly categorized based on the bond disconnection approach and the sequence of ring formation. Key principles often involve intramolecular reactions where a pre-formed ring is functionalized with a side chain that subsequently cyclizes to form the second ring, creating the spiro-center.
Spirocyclization strategies often aim for high efficiency and stereocontrol. The inherent rigidity and defined three-dimensional structure of spirocyclic compounds make them attractive scaffolds in drug discovery. rsc.org Methodologies can range from traditional multi-step sequences to more elegant cascade reactions that form multiple bonds in a single operation. nih.gov The choice of strategy is often dictated by the desired ring sizes, the substitution pattern on the rings, and the required stereochemistry at the spiro-center and other chiral centers.
Recent advancements have focused on developing catalytic and stereoselective methods to access enantiomerically enriched spiro-lactams. researchgate.net These approaches often utilize transition metal catalysts or organocatalysts to control the formation of the spirocyclic core with high levels of diastereo- and enantioselectivity.
Formation of the Lactam Ring System
The Staudinger ketene-imine cycloaddition is a classic and versatile method for the synthesis of β-lactams. wikipedia.org This [2+2] cycloaddition reaction involves the reaction of a ketene (B1206846) with an imine to form the four-membered azetidinone ring. wikipedia.org This reaction has been successfully applied to the synthesis of spiro-β-lactams by using cyclic imines or ketenes. nih.gov
The reaction proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, generating a zwitterionic intermediate. wikipedia.orgnih.gov Subsequent ring closure of this intermediate furnishes the β-lactam ring. nih.gov The stereochemical outcome of the reaction can be influenced by the substituents on both the ketene and the imine. wikipedia.org
Ketenes are highly reactive and are often generated in situ for the Staudinger reaction. A common method involves the dehydrochlorination of acyl chlorides with a tertiary amine base like triethylamine. nih.govrsc.org Both acyclic and cyclic acyl chlorides can serve as ketene precursors. For instance, tetrahydrofuroyl chlorides have been used to generate cyclic ketenes for the synthesis of tetrahydrofuran-derived spiro-β-lactams. nih.govrsc.org
The following table summarizes different ketene precursors used in Staudinger reactions for spiro-lactam synthesis.
| Ketene Precursor | Generation Method | Example Application | Reference |
| Acyl Chlorides | Dehydrochlorination with a base (e.g., NEt₃) | Synthesis of tetrahydrofuran-derived spiro-β-lactams | nih.govrsc.org |
| α-Diazoketones | Wolff Rearrangement (thermal or photochemical) | Reaction with cyclic imines to form β-lactams | researchgate.net |
| N-aryl-2-oxo-pyrrolidine-3-carboxylic acids | In situ formation | Synthesis of dispirooxindole-β-lactams | mdpi.com |
Stereocontrol is a critical aspect of the Staudinger reaction, as the biological activity of β-lactams is often dependent on their stereochemistry. nih.gov The diastereoselectivity of the cycloaddition can be influenced by several factors, including the substituents on the imine and ketene, the reaction temperature, and the presence of catalysts. wikipedia.orgnih.gov
Generally, the geometry of the imine plays a crucial role, with (E)-imines tending to form cis-β-lactams and (Z)-imines favoring the formation of trans-β-lactams. wikipedia.org The electronic properties of the substituents are also significant. Electron-donating groups on the ketene and electron-withdrawing groups on the imine can accelerate the ring closure, often leading to the cis-diastereomer. organic-chemistry.org Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine can slow down the ring closure, allowing for isomerization of the intermediate and favoring the formation of the more thermodynamically stable trans-β-lactam. organic-chemistry.org
The use of chiral auxiliaries or chiral catalysts has been explored to achieve enantioselective Staudinger reactions for the synthesis of optically active spiro-β-lactams. nih.gov For instance, chiral N-heterocyclic carbenes have been used as catalysts to induce high enantioselectivity in the synthesis of N-Boc β-lactams. organic-chemistry.org
The table below outlines factors influencing the stereochemical outcome of the Staudinger reaction.
| Factor | Influence on Stereochemistry | Example | Reference |
| Imine Geometry | (E)-imines generally yield cis-β-lactams; (Z)-imines yield trans-β-lactams. | General observation in Staudinger synthesis. | wikipedia.org |
| Substituent Electronics | Electron-donating groups on ketenes favor cis-β-lactams; electron-withdrawing groups favor trans-β-lactams. | Jiao, Liang, and Xu's findings on substituent effects. | organic-chemistry.org |
| Chiral Catalysts | Can induce high enantioselectivity. | Use of planar-chiral nucleophiles or N-heterocyclic carbenes. | organic-chemistry.org |
| N-Protecting Group | Can control diastereoselectivity (cis vs. trans). | N-triflyl vs. N-tosyl imines leading to trans and cis products, respectively. | nih.gov |
Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to the synthesis of complex molecules like spiro-lactams by forming multiple bonds in a single synthetic operation. nih.gov A notable example is the cascade Mannich/lactamization sequence. This strategy typically involves the reaction of an enolate or its equivalent with an imine (the Mannich reaction) to form a β-amino carbonyl compound, which then undergoes intramolecular cyclization to form the lactam ring.
In the context of spiro-lactam synthesis, this cascade can be initiated by an aza-Michael addition followed by a Mannich-type cyclization. For example, the reaction of α-imine-β-oxobutanamides with methyleneindolinones, catalyzed by a bifunctional thiourea (B124793) catalyst, has been used to synthesize enantioenriched 3,3'-spirooxindole γ-lactams. nih.gov This reaction proceeds through an aza-Michael/Mannich cascade, creating three contiguous stereocenters with high diastereo- and enantioselectivity. nih.gov
Catalyst-free versions of the aza-Mannich/lactamization cascade have also been developed, offering a greener and more atom-economical route to polycyclic δ-lactams. nih.gov These reactions often proceed through the formation of an imine, followed by an intramolecular aza-Mannich attack and subsequent lactamization. nih.gov
The intramolecular cyclization of appropriately substituted open-chain precursors is a fundamental strategy for the formation of lactam rings. For the synthesis of spiro-lactams, this involves the cyclization of a β-amino acid or a related β-functionalized amide where the α-carbon is part of a pre-existing ring.
The cyclization of β-amino esters can lead to the formation of β-lactams. nih.gov For instance, quaternary β-formyl α-amino acid derivatives can be converted into spiro-β-lactams in excellent yields through an oxidation followed by base and acid treatment. nih.gov This approach allows for the construction of the spiro-β-lactam core from a functionalized amino acid precursor.
Similarly, γ-lactams can be prepared through the stereoselective cyclization of chiral malonic esters. nih.gov This strategy involves the selective displacement of a leaving group by an amino functionality to form the five-membered lactam ring. While not directly applied to 1-Oxa-4-azaspiro[5.6]dodecan-5-one in the reviewed literature, this principle is broadly applicable to the synthesis of various spiro-lactam systems.
Metal-Catalyzed Cycloaddition Reactions
The synthesis of spiro-lactams, including structures analogous to this compound, has been significantly advanced by the use of metal-catalyzed cycloaddition reactions. These reactions offer powerful and often stereoselective routes to complex molecular architectures. A key strategy involves the metal-catalyzed oxidative cyclization of amides. For instance, the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives has been achieved using a copper-catalyzed oxidative cyclization as the pivotal step. nih.govresearchgate.net In this approach, an amide precursor, derived from 4-aminophenol (B1666318) and an α-hydroxy acid, undergoes intramolecular cyclization in the presence of a copper catalyst like Cu[(CH₃CN)₄ClO₄] and an oxidant such as PhI(OAc)₂. nih.govnih.gov
Palladium catalysis is also prominent in the synthesis of spirocyclic compounds. rsc.org For example, novel spirocyclic β-lactams can be accessed through intramolecular metal-catalyzed cyclization reactions in monocyclic unsaturated alcohols. researchgate.net Rhodium(II) catalysts have been employed in intramolecular C-H insertion reactions to create spirocyclic orthoesters, demonstrating the versatility of metal catalysis in forming spiro-fused ring systems. rsc.org The Staudinger [2+2] ketene-imine cycloaddition, a cornerstone of β-lactam synthesis, can also be influenced by metal catalysis, guiding the stereochemical outcome of the reaction. acs.org
| Catalyst/Reagent | Reaction Type | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Cu[(CH₃CN)₄ClO₄] / PhI(OAc)₂ | Oxidative Cyclization | Amide from 4-aminophenol and glycolic acid | 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | nih.govnih.gov |
| Palladium catalysts | Allylic Alkylation | Various | Functionalized spirocycles | rsc.org |
| Rhodium(II) catalysts | Intramolecular C–H Insertion | Diazo compounds | Spirocyclic orthoesters | rsc.org |
Microwave-Assisted Synthesis Approaches
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the formation of spiro-lactams. rsc.org This method significantly reduces reaction times compared to conventional heating. nih.gov For example, the synthesis of spiro pyrrolidines and thiapyrrolizidine oxindole (B195798) derivatives via a three-component 1,3-dipolar cycloaddition reaction is efficiently achieved under microwave irradiation in a green solvent like 2,2,2-trifluoroethanol. rsc.org
The benefits of microwave assistance are evident in various reaction types. In the synthesis of new spiro-isoquinoline derivatives, reactions that took hours under reflux conditions with moderate yields were completed in minutes with significantly higher yields when performed in a microwave oven. nih.gov Similarly, the synthesis of highly functionalized bis-β-lactams through the [2π+2π] cycloaddition of bisketenes and Schiff bases demonstrates the efficiency of microwave conditions. acs.org While thermal methods for this reaction proceeded stereospecifically to yield single isomers, microwave-assisted synthesis led to the stereoselective formation of multiple isomers in high yields and drastically shorter reaction times. acs.org This highlights the potential of microwave irradiation to not only accelerate reactions but also to influence the stereochemical outcome. acs.orgacs.org
| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
|---|---|---|---|
| Synthesis of spiro-isoquinoline derivatives | 5 h, 42-48% | 15 min, 81-85% | nih.gov |
| Synthesis of spiro-derivatives from dicyanomethylene precursors | 4 h, 53-59% | 15 min, 84-86% | nih.gov |
| Synthesis of bis-β-lactams | 24-30 h, 65-85% (Thermal) | 15-20 min, 80-95% | acs.org |
Construction of the Spirocyclic Ring System
The creation of the central spirocyclic framework is the defining challenge in the synthesis of compounds like this compound. Chemists have developed several elegant strategies to construct this feature, which can be broadly categorized into intramolecular, intermolecular, and multi-component approaches.
Intramolecular Ring-Closing Reactions
Intramolecular reactions are a powerful strategy for forming the spirocyclic core, often proceeding with high efficiency due to the proximity of the reacting functional groups. Ring-Closing Metathesis (RCM) has been successfully used to synthesize macrocycles containing two 4-spiro-fused-β-lactam units. acs.org This approach typically involves first synthesizing a precursor containing two terminal alkene functionalities, which then undergoes RCM catalyzed by a Grubbs-type catalyst to form the macrocyclic structure.
Another important intramolecular method is the acid-catalyzed reaction of isoindolinone-derived hydroxylactams that bear enone or enal functionalities. acs.org In this process, N-acylenamides are generated in situ, which then react with the tethered enone or enal via a formal [4+2] cycloaddition to construct the spiro ring system. acs.org Furthermore, the intramolecular ring-opening of hydroxy epoxides has been explored to create spiro-lactams, where the regioselectivity of the ring-opening dictates the size of the newly formed ring. researchgate.net Enzymatic C-H amidation, a biocatalytic approach, also offers a novel route for constructing lactam rings, including spirocyclic variants, through intramolecular C-H insertion. researchgate.net
Intermolecular Cycloaddition Reactions to Exocyclic Bonds
Intermolecular cycloadditions involving substrates with exocyclic double bonds are a direct and versatile method for constructing spirocycles. The Diels-Alder, or [4+2] cycloaddition, reaction is a classic example. The reaction of 5-methylidene-hydantoins or their thio-analogs with various 1,3-dienes (such as cyclopentadiene (B3395910) or isoprene) yields spiro-hydantoin derivatives. mdpi.com These reactions can proceed with high regio- and stereoselectivity, and for less reactive dienes, can be promoted by Lewis acid catalysis. mdpi.com
Another significant strategy is the [2+2] cycloaddition. The Staudinger reaction, involving the cycloaddition of a ketene to an imine, is one of the most common methods for synthesizing β-lactams. ugent.be When a cyclic ketene is used, this reaction directly yields a spiro-β-lactam. ugent.benih.govresearchgate.net For example, reacting cyclic ketenes derived from tetrahydrofuroyl chloride with imines produces spiro-β-lactams tethered to a tetrahydrofuran (B95107) ring. nih.gov Additionally, visible light-mediated intermolecular [2+2] photocycloaddition of olefins with heterocycles containing exocyclic double bonds has been developed as a method to create complex and sp3-rich spirocycles. nih.gov
Multi-component Reaction Pathways
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient route to spiro-lactams. rsc.org These reactions are prized for their atom economy and ability to rapidly build molecular complexity. The Ugi four-component reaction (Ugi-4CR) is a prominent example. A sequential Ugi-4CR followed by an intramolecular nucleophilic substitution has been developed for the synthesis of spiro-β-lactam-pyrroloquinolines. acs.org This method involves the initial reaction of a quinoline (B57606) aldehyde, an amine, a carboxylic acid, and an isocyanide to form a versatile intermediate, which then cyclizes to form the spiro-β-lactam core. acs.org
Another powerful MCR approach is the 1,3-dipolar cycloaddition. The three-component reaction of an isatin (B1672199), an amino acid (like sarcosine), and a dipolarophile under microwave irradiation provides a rapid and environmentally friendly synthesis of spiro-pyrrolidine oxindole derivatives. rsc.org Lewis acid-catalyzed three-component reactions of isatin with two different 1,3-dicarbonyl compounds have also been reported, yielding complex spirooxindole pyranochromenedione derivatives with high efficiency under mild conditions. nih.gov
Transformations of Existing Ring Systems and Substituents
The synthesis of novel spiro-lactams is not limited to the de novo construction of the ring system. Transformations of pre-existing rings and modifications of substituents on an already-formed spirocyclic scaffold are also crucial strategies. ugent.be These methods allow for the diversification of spiro-lactam libraries and the synthesis of analogs that might be inaccessible through direct cyclization approaches.
One such strategy involves the post-transformation of products from multi-component reactions. For example, the adducts from an Ugi-4CR can undergo intramolecular cyclization under basic conditions through a sequential nucleophilic aromatic substitution (SNAr) and a second-order nucleophilic substitution (SN2) reaction to build the final spiro-β-lactam-pyrroloquinoline scaffold. acs.org This demonstrates how a non-spirocyclic intermediate can be transformed into the desired spiro architecture.
Furthermore, a significant number of new spiro-fused 2-azetidinones are synthesized by transforming functional groups or substituents already present on other spiro-lactams. ugent.beresearchgate.net This can involve reactions such as alkylation or acylation at the nitrogen atom of the lactam or at other reactive sites on the spirocyclic framework. For example, spiro-thiohydantoins, synthesized via Diels-Alder reactions, can be readily alkylated at the sulfur atom or converted to their corresponding spiro-hydantoin analogs through oxidation. mdpi.com These transformations expand the chemical space accessible from a single spirocyclic core.
Functional Group Interconversions on Pre-formed Spiro-Lactams
Functional group interconversions (FGIs) on a pre-formed spiro-lactam core are a powerful strategy for the diversification of these scaffolds. This approach allows for the late-stage introduction of various functionalities, enabling the synthesis of a library of analogs from a common intermediate.
One common FGI is the transformation of substituents on the nitrogen atom of the lactam. For instance, an N-aryl group can be modified to introduce different electronic or steric properties. The reactivity of substituents attached to the carbon atoms of the lactam ring can also be exploited. For example, a carbonyl group elsewhere in the spirocyclic system can be converted into other functional groups through reactions such as reduction, olefination, or reductive amination.
A notable example involves the modification of spiro-β-lactams, where the β-lactam ring itself can be a site for further reactions. ugent.be However, for the more stable γ- and δ-lactams like this compound, transformations typically focus on the exocyclic parts of the molecule.
Research on spiro-isoxazoline-lactams has demonstrated the potential for peripheral functionalization. nih.gov Starting from a core spirocyclic structure, attached ester groups can be converted into a wide array of amides, which is a valuable strategy for structure-activity relationship studies. nih.gov This highlights how a pre-formed spiro-lactam can serve as a versatile platform for generating diverse derivatives through standard functional group manipulations.
Table 1: Examples of Functional Group Interconversions on Spiro-Lactam Scaffolds
| Starting Material | Reagents and Conditions | Product | Research Focus |
| Spiro-isoxazoline-lactone | Amine, heat | Spiro-isoxazoline-lactam | Conversion of lactone to lactam nih.gov |
| N-Cbz-protected spiro-lactam | H₂, Pd/C | N-deprotected spiro-lactam | Removal of protecting group |
| Spiro-lactam with ester | LiAlH₄ | Spiro-lactam with alcohol | Reduction of ester to alcohol |
| Spiro-lactam with ketone | NaBH₄ | Spiro-lactam with alcohol | Reduction of ketone to alcohol |
This table presents hypothetical and literature-inspired examples of functional group interconversions applicable to spiro-lactam chemistry.
Ring Expansion and Contraction Strategies
Ring expansion and contraction reactions offer elegant pathways to novel spiro-lactam frameworks that may be difficult to access through direct cyclization methods. These strategies involve the rearrangement of a pre-existing ring system within the spirocyclic structure.
A prominent example of a ring expansion strategy is the Beckmann rearrangement of a spirocyclic ketoxime. For instance, a spiro[5.5]undecanone derivative could be converted to its corresponding oxime, which upon treatment with an acid catalyst, would rearrange to form a caprolactam, resulting in a spiro[5.6]dodecan-lactam system analogous to the target compound.
Conversely, ring contraction methods can be employed to synthesize smaller ring systems. For example, a Favorskii rearrangement of an α-halo-spiro-ketone could lead to a ring-contracted carboxylic acid, which could then be converted to a lactam. Photochemical methods, such as the extrusion of nitrogen from a larger heterocyclic ring, can also lead to ring contraction. ntu.ac.uk
While specific examples for the direct synthesis of this compound via these methods are not extensively documented, the principles are well-established in carbocyclic and heterocyclic chemistry and represent a viable approach for the synthesis of analogous spiro-lactams. ntu.ac.uk
Enantioselective Synthesis Approaches
The development of enantioselective methods for the synthesis of spiro-lactams is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. The key challenge lies in controlling the absolute configuration of the quaternary spiro-carbon.
Use of Chiral Auxiliaries and Catalysts
Chiral auxiliaries have proven to be effective in directing the stereochemical outcome of reactions to form spiro-lactams. Bicyclic lactams, for instance, have been used as chiral auxiliaries in the enantioselective synthesis of spirooxoindoles. researchgate.netaragen.comrsc.org In this approach, the chiral auxiliary is first acylated and then subjected to a nucleophilic aromatic substitution (SNA_r_) reaction, followed by intramolecular cyclization to yield the spiro-lactam with high diastereomeric excess. researchgate.netaragen.comrsc.org The auxiliary can then be cleaved and recovered.
Chiral catalysts are also widely employed in the asymmetric synthesis of spiro-lactams. For example, chiral phosphoric acids have been used to catalyze the formal cycloaddition of enamides to form enantioenriched azaspirocycles. chinesechemsoc.org Similarly, metal-based chiral catalysts, such as those based on iridium or palladium, have been utilized in asymmetric cycloaddition reactions to construct spirocyclic frameworks. nih.govrsc.org An osmium(II)/Salox catalyst has been shown to be effective in the intramolecular C(sp³)–H amidation to produce chiral γ-lactams. researchgate.net
Table 2: Chiral Catalysts in Enantioselective Spiro-Lactam Synthesis
| Catalyst Type | Reaction | Spiro-Lactam Type | Enantioselectivity (ee) | Reference |
| Chiral Phosphoric Acid | Formal [4+2] Cycloaddition | Azaspirocycles | 92-98% | chinesechemsoc.org |
| Pd(II)-Ferrocene Bispalladacycle | Double Michael Addition | Spirocyclic Azlactones | High | nih.gov |
| Iridium/Brønsted Acid | Formal [4+2] Cycloaddition | Spiro-N,O-ketals | >95% | rsc.org |
| Os(II)/Salox | Intramolecular C-H Amidation | γ-Lactams | up to 99:1 er | researchgate.net |
Asymmetric Cycloaddition Methodologies
Asymmetric cycloaddition reactions are powerful tools for the construction of spiro-lactams in an enantioselective manner. These reactions can build the core spirocyclic system and establish the stereochemistry in a single step.
The [2+2] cycloaddition between a ketene and an imine, known as the Staudinger reaction, is a classic method for β-lactam synthesis and has been adapted for the asymmetric synthesis of spiro-β-lactams. digitellinc.comresearchgate.netnih.gov The use of chiral substituents on either the ketene or the imine can induce facial selectivity in the cycloaddition.
For the synthesis of five-membered spiro-γ-lactams, 1,3-dipolar cycloaddition reactions are particularly useful. nih.gov For instance, the reaction of a diazo-γ-lactam with a dipolarophile can lead to the formation of a chiral spiro-γ-lactam. nih.gov Asymmetric decarboxylative [3+2] cycloaddition reactions, often catalyzed by palladium complexes in conjunction with chiral ligands, have also emerged as a potent strategy for synthesizing chiral spiro compounds. rsc.org
Furthermore, formal [4+2] cycloaddition reactions, co-catalyzed by transition metals like iridium and a chiral Brønsted acid, have been developed for the enantioselective synthesis of spiro-N,O-ketals, which are structurally related to the target oxa-azaspiro-lactam. rsc.org These methodologies offer a direct and efficient route to complex spirocyclic systems with excellent control of stereochemistry.
Chemical Reactivity and Transformation Chemistry of 1 Oxa 4 Azaspiro 5.6 Dodecan 5 One Derivatives
Nucleophilic and Electrophilic Reactivity of the Lactam Moiety
The lactam functionality within the 1-oxa-4-azaspiro[5.6]dodecan-5-one core is a key determinant of its reactivity. The amide bond, constrained within the five-membered ring, exhibits characteristic electrophilic and nucleophilic properties that can be exploited for further derivatization.
The carbonyl carbon of the lactam is susceptible to attack by nucleophiles. Under basic or acidic conditions, hydrolysis can occur, leading to the ring-opening of the oxazolidinone ring. Stronger nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds), are expected to add to the carbonyl group, forming a tetrahedral intermediate which can then undergo further reactions. Reduction of the lactam carbonyl is also a plausible transformation. The use of powerful reducing agents like lithium aluminum hydride would likely lead to the corresponding cyclic amine, 1-oxa-4-azaspiro[5.6]dodecane.
The nitrogen atom of the lactam, while generally less nucleophilic than that of an acyclic amide due to the delocalization of its lone pair into the carbonyl group, can still participate in reactions with strong electrophiles. For instance, N-alkylation or N-acylation can be achieved under appropriate basic conditions that enhance the nucleophilicity of the nitrogen.
| Reaction Type | Reagents/Conditions | Expected Product |
| Nucleophilic Acyl Substitution | ||
| Hydrolysis | H₃O⁺ or OH⁻ | Ring-opened amino acid derivative |
| Aminolysis | R-NH₂ | Ring-opened amide derivative |
| Reduction | LiAlH₄ | 1-Oxa-4-azaspiro[5.6]dodecane |
| Electrophilic Substitution on Nitrogen | ||
| N-Alkylation | Base (e.g., NaH), R-X | N-Alkyl-1-oxa-4-azaspiro[5.6]dodecan-5-one |
| N-Acylation | Base, R-COCl | N-Acyl-1-oxa-4-azaspiro[5.6]dodecan-5-one |
Ring-Opening Reactions and Subsequent Derivatization
The cleavage of the lactam ring in this compound derivatives opens up a plethora of possibilities for creating diverse molecular scaffolds. As mentioned, hydrolysis is a fundamental ring-opening reaction, yielding an amino acid with a spirocyclic core. This product can then serve as a versatile building block for peptide synthesis or for the construction of more complex molecules through functionalization of the newly formed carboxylic acid and amine groups.
Aminolysis, the reaction with an amine, would similarly lead to an amide derivative where the amine is incorporated into the structure. This provides a straightforward method for introducing a wide range of substituents. The choice of the amine nucleophile can be tailored to introduce specific functionalities, such as reporter groups, pharmacophores, or reactive handles for further chemical modification.
Ring-Transformation Reactions Affecting Spirocyclic Systems
Regioselective and Stereoselective Functionalization
The functionalization of the cycloheptane (B1346806) ring of this compound presents a significant synthetic challenge and opportunity. Achieving regioselectivity—the preferential reaction at a specific position—and stereoselectivity—the control of the three-dimensional arrangement of the new substituent—is crucial for the development of derivatives with defined properties.
The presence of the existing stereocenter at the spiro-carbon can, in principle, direct the stereochemical outcome of reactions on the seven-membered ring. This is known as substrate-controlled diastereoselectivity. For example, catalytic hydrogenation of an unsaturated derivative of the cycloheptane ring could favor the approach of the reagent from the less sterically hindered face of the molecule, leading to a specific diastereomer.
Directed metalation, where a functional group on the molecule directs a metalating agent to a specific C-H bond, is a powerful strategy for regioselective functionalization. While the parent this compound lacks obvious directing groups on the cycloheptane ring, derivatives could be synthesized to incorporate such functionalities, enabling site-selective introduction of new substituents.
Ligand-Enabled Reactivity and Catalytic Transformations
Modern synthetic chemistry heavily relies on catalysis to achieve efficient and selective transformations. For a saturated spirocyclic system like this compound, catalytic C-H activation and functionalization represent a frontier in its derivatization. Transition metal catalysts, in combination with specifically designed ligands, can enable the cleavage of otherwise unreactive C-H bonds and their conversion into new functional groups.
For instance, palladium, rhodium, or iridium catalysts are known to catalyze the borylation, arylation, or amination of C(sp³)-H bonds. The success of these reactions often depends on the presence of a directing group that can coordinate to the metal center and bring it into proximity with the target C-H bond. While the parent compound may not be an ideal substrate, the introduction of a directing group, for example on the lactam nitrogen, could open up avenues for its catalytic functionalization.
Computational Studies and Mechanistic Insights
Quantum Chemical Calculations for Molecular Conformation and Stability
The spatial arrangement of atoms in "1-Oxa-4-azaspiro[5.6]dodecan-5-one" is crucial to its properties. Quantum chemical calculations offer a route to determine the most stable conformations and to understand the energetic barriers between them.
Ab initio and Density Functional Theory (DFT) methods are at the forefront of computational chemistry for elucidating molecular structures and stabilities. berkeley.eduuj.edu.pl For a molecule such as "this compound," these calculations can predict key geometric parameters. While specific published data for this exact molecule is scarce, a hypothetical DFT study at the B3LYP/6-31G(d) level of theory could yield the optimized geometric parameters for its most stable conformer.
| Parameter | Calculated Value |
|---|---|
| C=O Bond Length | 1.22 Å |
| C-N Bond Length (amide) | 1.35 Å |
| C-O Bond Length (ether) | 1.43 Å |
| C-N-C Bond Angle | 118.5° |
| O-C-N Bond Angle | 121.0° |
This table presents hypothetical data for illustrative purposes.
DFT calculations are also instrumental in predicting spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. acs.orgfluorochem.co.ukbldpharm.comnih.govmdpi.comrsc.orgnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework for this purpose. acs.orgfluorochem.co.ukrsc.org By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹³C and ¹H NMR chemical shifts. These theoretical predictions are invaluable for confirming the structure of newly synthesized compounds.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|
| C=O (Carbonyl) | 172.5 | - |
| Spiro Carbon | 85.3 | - |
| CH₂ (next to ether O) | 68.1 | 3.85 (ax), 4.10 (eq) |
| CH₂ (next to N) | 45.2 | 3.20 (ax), 3.55 (eq) |
| Cycloheptane (B1346806) CH₂ (alpha to spiro) | 38.7 | 1.75, 1.90 |
This table presents hypothetical data for illustrative purposes.
Reaction Mechanism Elucidation via Computational Modeling
Understanding how "this compound" is formed is critical for optimizing its synthesis. Computational modeling can map out the entire reaction pathway, identifying key intermediates and transition states.
The synthesis of spiro-lactams often involves cycloaddition reactions. nih.govnih.govuc.pt For instance, a plausible route to "this compound" could be an intramolecular cyclization. Computational analysis of the transition state for such a reaction would involve locating the first-order saddle point on the potential energy surface connecting the reactant and the product. The energy of this transition state determines the activation energy and thus the reaction rate.
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Intramolecular Cyclization | DFT (B3LYP/6-311+G**) | 18.5 |
This table presents hypothetical data for illustrative purposes.
Many synthetic routes to spirocyclic compounds can yield multiple stereoisomers. acs.orgjiaolei.group Computational chemistry can explain and predict the observed stereoselectivity by comparing the energies of the transition states leading to the different stereoisomers. acs.orgjiaolei.group The stereoisomer formed via the lower energy transition state will be the major product. By mapping the energy landscape, chemists can devise strategies to favor the formation of a desired stereoisomer. For the synthesis of "this compound," if a chiral center were introduced, the energy difference between the diastereomeric transition states would dictate the diastereomeric excess.
Molecular Dynamics Simulations for Conformational Sampling
Research on "this compound" Remains Undisclosed
Despite its identification as a unique chemical entity with the CAS number 2098068-16-5, publicly available scientific literature and research data on the specific chemical compound "this compound" are insufficient to construct a detailed analysis of its medicinal chemistry and chemical biology applications.
While the spirocyclic lactam scaffold is a recognized motif in drug discovery, extensive searches have not yielded specific studies on this particular molecule. The provided outline necessitates in-depth information regarding its design principles, structure-activity relationships (SAR), and the impact on pharmacokinetic and pharmacodynamic profiles. Regrettably, such detailed research findings for "this compound" are not present in the accessible scientific domain.
Research on analogous structures, such as 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, has shown engagement in areas like antitumor research. nih.govnih.gov These studies provide insights into the potential of spiro-lactam scaffolds. For instance, various derivatives of the [4.5] spiro-lactam system have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines, with some compounds exhibiting potent activity. nih.gov
Furthermore, research into other related spirocyclic systems, like 1-oxa-8-azaspiro[4.5]decanes, has explored their potential as muscarinic agonists. nih.gov These investigations delve into the structure-activity relationships and the influence of stereochemistry on biological activity.
However, a direct and exclusive focus on "this compound" is not feasible based on the current body of scientific literature. The absence of specific data prevents a comprehensive discussion of its unique 3D architecture's influence on target interactions, the entropic penalties associated with its conformational restriction, and its specific pharmacokinetic and pharmacodynamic characteristics. Similarly, an analysis of its scaffold modulation and the rational design of its analogues for enhanced biological activity cannot be conducted without dedicated research on this compound.
Until research specifically focused on "this compound" is published, a detailed article adhering to the requested scientific rigor and specificity cannot be generated.
Medicinal Chemistry and Chemical Biology Applications of the Spirocyclic Lactam Scaffold
Role as β-Turn Mimetics and Peptidomimetics
The well-defined conformational constraints of spirocyclic lactams make them excellent candidates for mimicking peptide secondary structures, particularly the β-turn. A β-turn is a crucial structural motif in peptides and proteins, involving four amino acid residues that cause a reversal in the direction of the polypeptide chain. These turns are pivotal for molecular recognition processes, including protein-protein and peptide-receptor interactions.
The design of non-peptide molecules that can mimic the spatial arrangement of a β-turn is a cornerstone of peptidomimetic chemistry. Spiro-β-lactams, for instance, have been rationally designed and synthesized to function as potent β-turn mimetics. acs.orgnih.govresearchgate.net The inherent rigidity of the spirocyclic system restricts the torsional angles (phi, ψ) of the peptide backbone, effectively locking the conformation into a β-turn-like structure. acs.orgnih.gov
Theoretical modeling, using high-level ab initio methods, has predicted that certain spiro-β-lactams can adopt a β-turn secondary structure in solution, a prediction that has been confirmed by NMR conformational analysis. acs.orgnih.govresearchgate.net These studies have shown that strong intramolecular hydrogen bonds stabilize the β-turn conformation, with a geometry that closely resembles ideal type II β-turns. acs.orgnih.gov The synthesis of these mimetics is often achieved through a Staudinger reaction, which allows for the stereoselective formation of the spirocyclic backbone in a single step. acs.orgnih.gov
The ability of the 1-Oxa-4-azaspiro[5.6]dodecan-5-one scaffold to act as a β-turn mimetic would depend on its specific stereochemistry and the substitution patterns on the lactam and the spirocyclic ring. The presence of the oxygen and nitrogen heteroatoms could also influence the hydrogen bonding patterns that are critical for stabilizing the β-turn conformation.
| Spiro-β-Lactam Derivative | Predicted/Observed Conformation | Key Conformational Features | Reference |
| Proline-derived spiro-β-lactam | Type II β-turn | Stabilized by intramolecular hydrogen bonds. | acs.orgnih.gov |
| Spiro-bicyclic lactam system | Type II β-turn | Rigid scaffold restricting torsional angles. | acs.org |
Inhibition of Protein Targets and Enzymes: Mechanistic Investigations
The unique structural and electronic properties of spirocyclic lactams make them attractive scaffolds for the design of enzyme inhibitors. The rigid framework can orient functional groups in a precise manner to interact with the active site of a target protein, while the lactam ring itself can act as a reactive electrophile.
β-Lactamases are a major family of enzymes responsible for bacterial resistance to β-lactam antibiotics like penicillins and cephalosporins. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. The development of β-lactamase inhibitors that can be co-administered with β-lactam antibiotics is a critical strategy to combat antibiotic resistance.
Spirocyclic β-lactams have been investigated as potential β-lactamase inhibitors. nih.gov For example, spirocyclopropyl β-lactams have been designed as mechanism-based inhibitors of serine β-lactamases. nih.gov These compounds are thought to acylate the active site serine of the enzyme, leading to a stable intermediate that inactivates the enzyme. The inhibitory activity of these compounds is often dependent on their stereochemistry and the nature of the substituents on the spirocyclic ring.
| Spirocyclic β-Lactam Inhibitor | Target β-Lactamase | Inhibition Constant (Ki) | Reference |
| CP-45,899 | S. aureus β-lactamase | Competitive inhibitor | nih.gov |
| Penams 24 and 27 | AmpC β-lactamase | Potent in vitro inhibition | nih.gov |
| Bicyclic γ-lactams | β-lactamase | - | researchgate.net |
Beyond β-lactamases, spirocyclic lactams have been explored as inhibitors of other enzyme classes.
Protein Kinases: Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in many diseases, including cancer. While direct inhibition of protein kinases by spirocyclic lactams is not extensively documented, the scaffold can be used to develop kinase inhibitors. For instance, spirocyclic lactams can serve as rigid cores to which pharmacophoric groups that interact with the kinase active site can be attached.
Acetyl-CoA Cholesterol Acyltransferase (ACAT): ACAT is an enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA. It plays a key role in cholesterol metabolism and is a target for the development of drugs to treat hypercholesterolemia and atherosclerosis. Several studies have reported the synthesis and biological evaluation of spiro-β-lactams as ACAT inhibitors. nih.gov The inhibitory activity of these compounds is often evaluated by measuring their IC50 values in in vitro assays.
| Spiro-Lactam ACAT Inhibitor | IC50 Value | Assay System | Reference |
| N-chlorosulfonyl isocyanate derivatives | Varies | Rat liver microsomes | nih.gov |
Applications in Chemical Probe Development and Target Identification
Chemical probes are small molecules that are used to study the function of proteins and other biomolecules in a cellular context. The development of potent and selective chemical probes is essential for target identification and validation in drug discovery. nih.gov
The rigid and three-dimensionally complex structure of spirocyclic lactams makes them attractive scaffolds for the development of chemical probes. nih.gov These scaffolds can be functionalized with reporter tags, such as fluorescent dyes or affinity labels, to enable the detection and identification of their cellular targets. For example, a spirocyclic lactam-based probe could be designed with a photo-activatable group that allows for covalent cross-linking to its target protein upon irradiation with light.
While there are no specific reports on the use of this compound in chemical probe development, its structure provides a versatile platform for the introduction of various functional groups. The lactam nitrogen, for instance, could be a point of attachment for a linker connected to a reporter group. The development of a chemical probe based on this scaffold would first require the identification of a biological target with which it interacts with sufficient affinity and selectivity.
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Methodologies
The advancement of spiro-lactam chemistry is intrinsically linked to the innovation of synthetic methods that are not only efficient but also environmentally sustainable. Researchers are moving beyond traditional multi-step syntheses to develop more streamlined and greener approaches.
A significant trend is the adoption of continuous flow chemistry. For instance, the synthesis of chiral spiropenicillanates has been achieved using a continuous flow approach, which represents a more sustainable method for larger-scale production of biologically active spirolactams. researchgate.net This technique allows for better control over reaction parameters, improved safety, and often higher yields compared to batch processing. researchgate.net
Novel cyclization strategies are also at the forefront of synthetic innovation. Methods like the 1,3-dipolar cycloaddition reaction have been successfully employed to create chiral spiro-γ-lactams. nih.govuc.pt Other notable strategies include:
Meyers' Lactamization: This method provides rapid and efficient access to complex three-dimensional tricyclic spirolactams. mdpi.com
Metal-Catalyzed Oxidative Cyclization: A key step in producing certain 1-oxa-4-azaspiro derivatives, this reaction involves the formation of a spiro ring through an intramolecular cyclization facilitated by a copper catalyst. nih.govnih.gov
Prins Cyclization: This reaction allows for the construction of spirocyclic scaffolds like 1-Oxa-5-azaspiro[5.6]dodecane in a single step.
These advanced synthetic routes are crucial for efficiently generating diverse libraries of spiro-lactam analogs for biological screening. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Spiro-Lactam Design
Key applications of AI in spiro-lactam research include:
Generative Models for De Novo Design: AI algorithms, including deep learning neural networks, can design entirely new spiro-lactam structures that are tailored to bind to specific biological targets. acm.orgpharmaceutical-technology.com Advanced models like AlphaFold 3, which can predict the structure of complex molecules with high accuracy, are pivotal for creating novel molecules to modulate protein functions. youtube.com
Predicting Biological Activity and Toxicity: Machine learning models can be trained on large datasets of known compounds to predict the efficacy and potential toxicity of newly designed spiro-lactams, reducing the reliance on time-consuming and expensive initial experiments. nih.gov
Assessing Synthetic Accessibility: A major challenge in generative chemistry is ensuring that the designed molecules can actually be synthesized in a lab. AI-driven tools like Spaya can perform a full retrosynthetic analysis, providing a "Retro-Score" (RScore) that estimates synthetic accessibility. researchgate.net Integrating this score into the generative process ensures that the resulting molecular designs are not just theoretically active but also practically achievable. researchgate.net
Exploration of New Biological Target Classes
While the β-lactam ring is famously associated with antibiotics, the spiro-lactam scaffold is proving to be a versatile pharmacophore with activity against a wide range of biological targets. rsc.org Chemoinformatic studies suggest that spiro-lactams are a relatively underexplored class of compounds with significant potential for discovering new medicines. rsc.org
Emerging research has identified promising activity in several therapeutic areas:
| Therapeutic Area | Biological Target/Activity | Relevant Spiro-Lactam Class | Citation(s) |
| Antiviral | HIV-1, HIV-2, Hepatitis C Virus | Spiro-β-lactams, Spiro-γ-lactams, δ-Spiro scaffolds | nih.govrsc.orgresearchgate.netnih.gov |
| Respiratory Viruses (Influenza, SARS-CoV-2) | Spiropenicillanates (Host-directed MoA) | uc.pt | |
| Antiparasitic | Plasmodium (Malaria) | Spiro-β-lactams, Spiro-γ-lactams | nih.govuc.ptnih.gov |
| Anticancer | Lung, Breast, and Cervical Cancer Cell Lines | 1-oxa-4-azaspiro uc.ptmdpi.comdeca-6,9-diene-3,8-dione derivatives | nih.gov |
| CNS Disorders | Sigma-1 (σ1) Receptors | 1-oxa-8-azaspiro[4.5]decane derivatives | nih.gov |
| Metabolic Disease | 11β-hydroxysteroid dehydrogenase type 1 | Spiro-β-lactams | researchgate.net |
| Infectious Disease | MmpL3 protein of Mycobacterium tuberculosis | 1-Oxa-5-azaspiro[5.6]dodecane |
The discovery of spiro-lactams with a likely host-directed mechanism of action against viruses is particularly noteworthy, as this approach could offer broad-spectrum activity and be less susceptible to viral resistance. uc.pt The ability of these compounds to interact with diverse targets, from viral and parasitic enzymes to human receptors involved in cancer and CNS disorders, underscores their "privileged structure" status in medicinal chemistry. mdpi.com
Advanced Spectroscopic Techniques for Dynamic Conformational Analysis
The biological activity of a molecule is intimately linked to its three-dimensional shape and conformational flexibility. This is especially true for non-aromatic, sp3-rich structures like 1-Oxa-4-azaspiro[5.6]dodecan-5-one, which contains a flexible seven-membered ring. Understanding the dynamic behavior of this ring is crucial for rational drug design.
Advanced spectroscopic techniques are essential for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond simple structure confirmation, advanced NMR techniques are critical. Two-dimensional NMR (2D-NMR) experiments, such as COSY, HSQC, and HMBC, allow for the complete assignment of proton and carbon signals. Crucially, Nuclear Overhauser Effect (NOE) based experiments (NOESY, ROESY) provide information about through-space interactions, which helps to define the molecule's preferred conformation in solution. researchgate.net Variable-temperature NMR studies can further reveal information about the energy barriers between different conformations, providing a picture of the molecule's dynamic equilibrium.
X-ray Crystallography: This technique provides a precise, static picture of the molecule's conformation in the solid state. Crystal structure analysis has been used to definitively establish the absolute stereochemistry and conformation of spirolactam systems, sometimes revealing the presence of multiple distinct conformers within the crystal lattice. nih.gov Comparing crystal structures with solution-state NMR data gives a more complete understanding of the molecule's conformational landscape.
The application of these advanced analytical methods, combined with computational modeling, allows researchers to build accurate models of how these spiro-lactams present themselves to their biological targets, facilitating more precise structure-activity relationship (SAR) studies. researchgate.net
Multi-Spirocyclic and Complex Architectures from Spiro-Lactam Precursors
The spiro-lactam core is not just a pharmacophore in itself but also serves as a versatile scaffold for the synthesis of even more complex and three-dimensional molecules. The ability to use the initial spiro-lactam as a building block opens up avenues to novel chemical space and potentially improved pharmacological properties.
Researchers are actively developing methods to elaborate on the basic spiro-lactam framework. For example, robust tricyclic spirolactam scaffolds have been shown to be excellent platforms for further derivatization. mdpi.com By selectively removing protecting groups, new functionalization handles can be revealed, allowing for the attachment of various substituents to create focused libraries of drug-like compounds. mdpi.com
Another example is the transformation of one spirocycle into another. Spiro-1-pyrazolinepenicillanates, for instance, can undergo thermal ring contraction to yield spirocyclopropanepenicillanates, demonstrating how a spiro-lactam precursor can be used to generate a different, more constrained spirocyclic system. researchgate.net This strategy of building complex, multi-spirocyclic architectures from simpler spiro-lactam precursors is a key direction for creating next-generation molecules with highly tailored properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 1-Oxa-4-azaspiro[5.6]dodecan-5-one, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis typically involves cyclization or fragmentation reactions. For example, analogous spirocyclic compounds (e.g., 4-azatricyclo[5.3.1.1³,⁹]dodecan-5-one) are synthesized via acid-catalyzed cyclization or thermal fragmentation of precursor molecules . Optimization includes adjusting temperature, solvent polarity, and catalysts (e.g., Lewis acids) to enhance regioselectivity and yield. Reaction monitoring via TLC or HPLC ensures intermediate stability.
Q. What spectroscopic techniques are critical for characterizing the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) identifies proton environments and carbon hybridization. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy detects functional groups like lactam carbonyls. For ambiguous signals, 2D NMR (COSY, HSQC, HMBC) resolves connectivity in the spirocyclic framework .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines atomic coordinates and thermal displacement parameters. High-resolution data (R-factor < 5%) and Flack parameters determine absolute configuration. For twinned crystals, twin-law matrices in SHELXL improve data modeling . Synchrotron radiation enhances resolution for low-symmetry space groups.
Q. What strategies address contradictions between computational predictions and experimental bioactivity data for spirocyclic compounds?
- Methodological Answer : Discrepancies may arise from solvent effects or protein flexibility in docking studies. Validate molecular docking (e.g., AutoDock Vina) with:
- Ensemble docking : Test multiple receptor conformations.
- MD simulations : Assess binding stability over 100+ ns.
- Experimental cross-validation : Compare IC₅₀ values from enzyme inhibition assays (e.g., kinase profiling) .
Q. How should researchers design in vitro assays to evaluate the antitumor potential of this compound analogs?
- Methodological Answer : Use cytotoxicity assays (MTT or SRB) against cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (10–100 µM). Include positive controls (e.g., doxorubicin) and measure apoptosis via flow cytometry (Annexin V/PI staining). Pair with selectivity indices (normal cell lines, e.g., HEK-293) to assess therapeutic windows .
Q. What analytical approaches reconcile conflicting NMR and mass spectrometry data during structural elucidation?
- Methodological Answer :
- Repetition under standardized conditions : Eliminate solvent or impurity artifacts.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula discrepancies.
- Isotopic labeling : Trace unexpected fragments (e.g., ¹³C-labeled precursors).
- Computational tools : Compare experimental spectra with predicted fragmentation patterns (e.g., CFM-ID) .
Methodological Design & Data Integrity
Q. How can researchers ensure reproducibility in synthetic protocols for spirocyclic lactams?
- Methodological Answer :
- Detailed reaction logs : Document solvent purity, moisture levels, and inert gas use.
- Batch consistency : Characterize intermediates (e.g., melting points, HPLC retention times).
- Open data sharing : Deposit spectral data in repositories like Zenodo or ChemRxiv, adhering to FAIR principles .
Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity studies?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report confidence intervals (95%) and assess goodness-of-fit (R² > 0.95). Triplicate technical replicates minimize intra-assay variability .
Ethical & Data Management Considerations
Q. How can researchers balance open data sharing with confidentiality in structure-activity relationship (SAR) studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
